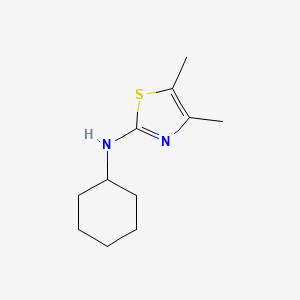

2-Cyclohexylamino-4,5-dimethylthiazole

Description

Properties

CAS No. |

2289-76-1 |

|---|---|

Molecular Formula |

C11H18N2S |

Molecular Weight |

210.34 g/mol |

IUPAC Name |

N-cyclohexyl-4,5-dimethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H18N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

BJRLWKSAAGFCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Cyclohexylamino-4,5-dimethylthiazole

General Synthetic Strategy

The preparation of this compound generally involves nucleophilic substitution reactions on suitably functionalized thiazole precursors, often mercaptothiazoles or thiazol-2-amine derivatives. The key step is the introduction of the cyclohexylamino group at the 2-position of the thiazole ring, while maintaining or introducing methyl groups at positions 4 and 5.

Sulfenamide Formation via Aqueous Chloramine Reaction

A patented method describes the synthesis of sulfenamides, including 2-cyclohexylaminothiazole derivatives, by reacting aqueous chloramine with alkali metal salts of mercaptothiazoles. This process is applicable to 2-cyclohexylaminothiazole compounds and can be adapted for 4,5-dimethyl substitution.

Reaction Overview:

- Reactants: Alkali metal salt of 5-carbethoxy-2-mercapto-4-methylthiazole (or related mercaptothiazole), aqueous chloramine, cyclohexylamine.

- Conditions: Temperature between 20° to 60° C (optimal 25° to 40° C), aqueous medium.

- Procedure:

- Prepare chloramine by adding amine salt solution to bleach.

- Add base to chloramine mixture.

- Add aqueous alkali metal mercaptothiazole solution.

- Allow reaction to proceed.

- Separate and wash the sulfenamide product.

Notes:

- Alkali metals used include sodium and potassium.

- Excess amine and bleach (15-25%) improve yields.

- Concentrations of mercaptothiazole salts are typically 30-50% by weight.

- The product 2-cyclohexylaminothiazole has a melting point above 40 °C, indicating purity and stability.

This method is advantageous for its aqueous medium and relatively mild conditions, suitable for industrial-scale synthesis.

Amination of 2-Alkylthio Thiazole Derivatives

Another common synthetic approach involves nucleophilic substitution of a 2-methylthio or 2-alkylthio group on a thiazole ring by cyclohexylamine under reflux conditions.

Reaction Overview:

- Starting Material: 2-deoxo-2-alkylthio-4,5-dimethylthiazole derivatives.

- Reagents: Cyclohexylamine (primary amine).

- Conditions: Reflux heating for 7–9 hours, often in a suitable solvent such as ethanol or dimethylformamide (DMF).

- Yield: Typically 60–88%.

Mechanism:

- The nucleophilic amine attacks the electrophilic carbon adjacent to the sulfur atom, displacing the alkylthio group and forming the 2-cyclohexylamino derivative.

Example:

Comparative Data Table of Preparation Methods

Analytical and Research Results

- Melting Points: Products like 2-cyclohexylaminothiazole derivatives typically have melting points above 40 °C, indicating crystalline purity.

- Yields: Amination reactions yield 60–88%, depending on amine and reaction time.

- Reaction Monitoring: FT-IR and NMR spectroscopy are standard for confirming substitution and purity.

- Structural Confirmation: X-ray crystallography has been used to confirm the structure of cyclohexylamino-substituted thiazole derivatives.

Chemical Reactions Analysis

N-Cyclohexyl-4,5-dimethyl-2-thiazolamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexyl-4,5-dimethyl-2-thiazolamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4,5-dimethyl-2-thiazolamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 2-Amino-4,5-dimethylthiazole Hydrochloride: Lacks the cyclohexyl group but includes a protonated amino group at position 2, enhancing water solubility due to the hydrochloride salt .

- 4,5-Dimethylthiazole : A simpler analog without substitutions at position 2, offering reduced steric hindrance and lower molecular weight.

- 2-Cyclohexylthiazole : Retains the cyclohexyl group but lacks methyl substituents at positions 4 and 5, altering electronic and steric properties.

Physicochemical Properties

<sup>*</sup>LogP (octanol-water partition coefficient) values are estimated based on substituent contributions.

- Solubility: The cyclohexyl group in this compound reduces water solubility compared to its amino-hydrochloride counterpart, which benefits from ionic character .

- Lipophilicity : Increased LogP (3.2 vs. 1.8) suggests superior membrane permeability, advantageous for crossing biological barriers in drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.